4-Bromo-3-(2-cyclohexylethoxy)aniline
Description
Contextualizing the Compound within Aromatic Amine Chemistry
Aromatic amines, such as aniline (B41778) and its derivatives, are fundamental building blocks in organic chemistry. chemicalbook.comchemicalbook.com They serve as precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. chemicalbook.com The presence of the amino group (-NH2) on the benzene (B151609) ring activates it towards electrophilic substitution reactions, while also providing a site for various functionalization reactions.
The introduction of a bromine atom to the aromatic ring, as seen in 4-bromoaniline (B143363) derivatives, further enhances the synthetic utility of the molecule. chemicalbook.com Bromine can act as a leaving group in nucleophilic substitution reactions and is a key participant in cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.com
Research Significance of the 4-Bromo-3-(2-cyclohexylethoxy)aniline Scaffold
The specific scaffold of this compound combines the reactive bromoaniline core with a bulky and lipophilic cyclohexylethoxy group. This combination is of particular interest in medicinal chemistry for several reasons:
Modulation of Physicochemical Properties: The cyclohexyl group significantly increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
Steric Influence: The bulky nature of the cyclohexylethoxy group can direct the regioselectivity of further chemical transformations on the aniline ring.
Potential for Bioactivity: Substituted anilines are known to exhibit a wide range of biological activities. nih.govresearchgate.net The specific combination of substituents in this compound may lead to novel pharmacological profiles. For instance, bromoaniline derivatives have been investigated for their potential as anticancer and antibacterial agents. researchgate.netmdpi.com
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 1984040-90-5 |
| Molecular Formula | C14H20BrNO |
| Molecular Weight | 298.22 g/mol |
Overview of Academic Research Trajectories for the Compound
Direct academic research specifically focused on this compound is limited. However, its structural motifs suggest several potential research trajectories. Given the synthetic versatility of bromoanilines, this compound could serve as a key intermediate in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
Research efforts could be directed towards:
Development of Novel Synthetic Methodologies: Exploring efficient and scalable synthetic routes to this compound and its derivatives would be a valuable contribution to synthetic organic chemistry. A plausible synthetic approach could involve the etherification of a suitably substituted bromophenol followed by reduction of a nitro group to the aniline.
Investigation of Biological Activity: Screening this compound and its derivatives for various biological activities, such as anticancer, antibacterial, or antifungal properties, could uncover new therapeutic leads. nih.gov The structural similarity to compounds with known biological activity makes this a promising avenue for investigation. researchgate.netmdpi.com
Application in Cross-Coupling Reactions: Utilizing the bromine atom for various palladium-catalyzed cross-coupling reactions would allow for the synthesis of a diverse library of compounds for further study. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-(2-cyclohexylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-13-7-6-12(16)10-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXMRIGOSQRNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=CC(=C2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design
Retrosynthetic Analysis of 4-Bromo-3-(2-cyclohexylethoxy)aniline
A retrosynthetic analysis of the target molecule suggests several plausible disconnection points. The primary disconnections to consider are the carbon-nitrogen (C-N) bond of the aniline (B41778), the carbon-oxygen (C-O) bond of the ether, and the carbon-bromine (C-Br) bond.
C-N Bond Disconnection: This approach, often realized through methods like the Buchwald-Hartwig amination, points to a precursor such as 1,4-dibromo-2-(2-cyclohexylethoxy)benzene. Alternatively, reduction of a nitro group suggests 4-bromo-1-nitro-2-(2-cyclohexylethoxy)benzene as a key intermediate.
C-O Ether Bond Disconnection: This strategy, typically involving a Williamson ether synthesis or a nucleophilic aromatic substitution, leads back to a phenolic precursor like 4-bromo-3-aminophenol and an alkylating agent, 2-cyclohexylethyl halide.
C-Br Bond Disconnection: This disconnection implies the bromination of a precursor molecule, such as 3-(2-cyclohexylethoxy)aniline. The success of this step is highly dependent on the directing effects of the existing substituents.
These disconnections form the basis for several strategic forward synthetic routes, each with distinct advantages and challenges.
Strategic Incorporations of the Aniline and Cyclohexylethoxy Moieties
The forward synthesis requires a carefully orchestrated sequence of reactions to install the aniline and the ether side chain while controlling the position of the bromine atom.
Nucleophilic aromatic substitution (SNAr) provides a powerful method for forming the aryl ether bond, particularly when the aromatic ring is activated by electron-withdrawing groups. fishersci.senih.gov A viable synthetic route begins with a precursor like 4-bromo-1-fluoro-2-nitrobenzene. The nitro group, being strongly electron-withdrawing, activates the position para to it for nucleophilic attack.
In this strategy, 2-cyclohexylethanol (B1346017) is first converted to its corresponding alkoxide using a strong base like sodium hydride (NaH). The resulting sodium 2-cyclohexylethoxide then acts as the nucleophile, displacing the fluoride (B91410) from the aromatic ring. Fluoride is an excellent leaving group in SNAr reactions. The reaction proceeds through a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. nih.gov The final step in this sequence is the reduction of the nitro group to an amine, which can be accomplished using various reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).
Table 1: Key Steps in SNAr-based Synthesis
| Step | Reactants | Reagents | Product |
| 1. Alkoxide Formation | 2-Cyclohexylethanol | Sodium Hydride (NaH) | Sodium 2-cyclohexylethoxide |
| 2. SNAr Reaction | 4-Bromo-1-fluoro-2-nitrobenzene, Sodium 2-cyclohexylethoxide | - | 4-Bromo-2-(2-cyclohexylethoxy)-1-nitrobenzene |
| 3. Nitro Reduction | 4-Bromo-2-(2-cyclohexylethoxy)-1-nitrobenzene | H₂/Pd-C or SnCl₂ | This compound |
An alternative and widely used method for forming the ether linkage is the Williamson ether synthesis. This approach typically starts with a phenol (B47542), which is deprotonated to form a phenoxide, followed by alkylation with an alkyl halide. A logical starting material for this route is 3-aminophenol (B1664112). nih.gov
A significant challenge in this pathway is the potential for N-alkylation of the amino group, which can compete with the desired O-alkylation. To ensure selectivity, the amino group must be protected before the etherification step. researchgate.netresearchgate.net One common method involves reacting the 3-aminophenol with benzaldehyde (B42025) to form a Schiff base (imine), which effectively protects the nitrogen. The phenolic hydroxyl group can then be deprotonated with a base like potassium carbonate (K₂CO₃) and subsequently alkylated with a suitable electrophile, such as 2-cyclohexylethyl bromide or tosylate. The final step involves the acidic hydrolysis of the imine to regenerate the free aniline, yielding the desired 3-(2-cyclohexylethoxy)aniline intermediate, which would then need to be brominated. researchgate.net
The introduction of the bromine atom at the correct position is critical. The amino and alkoxy groups are both ortho-, para-directing activators. In the 3-(2-cyclohexylethoxy)aniline intermediate, the positions ortho and para to the amino group are 2, 4, and 6, while the positions ortho and para to the alkoxy group are 2, 4, and 6. Therefore, direct bromination of this intermediate would likely lead to a mixture of products, with substitution favored at positions 4 and 6.
To achieve regioselectivity, it is more strategic to introduce the bromine atom at an earlier stage of the synthesis. One effective strategy is to start with a precursor that already contains the bromine in the desired position, such as 4-bromo-3-nitrophenol. This precursor can undergo O-alkylation with 2-cyclohexylethyl bromide, followed by the reduction of the nitro group to furnish the final product. This route circumvents the challenges of regioselective bromination on a complex, activated ring system.
Alternatively, direct bromination of unprotected anilines can sometimes be achieved with high regioselectivity using specific reagent systems. For instance, copper(II) bromide (CuBr₂) in ionic liquids has been shown to favor para-bromination of aniline derivatives. beilstein-journals.org However, the substrate-specificity of such methods would require careful optimization for 3-(2-cyclohexylethoxy)aniline.
Table 2: Comparison of Bromination Strategies
| Strategy | Precursor | Brominating Agent | Key Advantage | Potential Issue |
| Late-Stage Bromination | 3-(2-Cyclohexylethoxy)aniline | NBS or Br₂ | Shorter route if selective | Poor regioselectivity, mixture of isomers. |
| Precursor Bromination | 3-Nitrophenol | Br₂ in Acetic Acid | Excellent regiocontrol | Requires more synthetic steps. |
| Catalytic Bromination | 3-(2-Cyclohexylethoxy)aniline | CuBr₂ in Ionic Liquid | Milder conditions for free aniline | Requires specific optimization. beilstein-journals.org |
Advanced Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Modern organic synthesis increasingly relies on transition-metal-catalyzed cross-coupling reactions to form C-N and C-C bonds with high efficiency and selectivity.
The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction is exceptionally versatile, allowing for the coupling of aryl halides or triflates with a wide range of amines. libretexts.orgrsc.org In the context of synthesizing this compound, this method can be strategically employed to install the aniline functionality.
A plausible synthetic route would involve the preparation of an aryl halide precursor, such as 1,4-dibromo-2-(2-cyclohexylethoxy)benzene. This intermediate can be synthesized from 1,4-dibromo-2-fluorobenzene (B72686) via an SNAr reaction with sodium 2-cyclohexylethoxide. Subsequently, a selective mono-amination at the C1 position (activated by the adjacent ether and bromine) can be performed using an ammonia (B1221849) surrogate under Buchwald-Hartwig conditions. organic-chemistry.org Ammonia equivalents like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide are often used because they are easier to handle than ammonia gas. rsc.orgorganic-chemistry.org
The catalytic cycle for this reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aniline product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed.
Table 3: Typical Components of a Buchwald-Hartwig Amination Reaction
| Component | Example(s) | Function |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.org |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the amine. |
| Amine Source | NH₃, Benzophenone imine | The nitrogen nucleophile. acsgcipr.orgorganic-chemistry.org |
| Solvent | Toluene, Dioxane | Provides the reaction medium. |
This advanced catalytic approach offers a powerful and often high-yielding alternative to classical methods like nitration and reduction for introducing the aniline group.
Ullmann-type Coupling Methodologies
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, represents a powerful tool for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, both of which are present in the target molecule. researchgate.net Historically, these reactions required harsh conditions, but significant advancements have introduced milder and more efficient protocols through the use of specialized ligands. researchgate.netthieme-connect.de
A potential Ullmann-type strategy for synthesizing this compound could involve the C-N bond formation as the key step. This would entail coupling an ammonia surrogate with a precursor molecule such as 1,4-dibromo-2-(2-cyclohexylethoxy)benzene. Modern Ullmann systems often employ a Cu(I) catalyst in conjunction with a ligand to facilitate the reaction at lower temperatures. researchgate.net Ligands such as amino acids (e.g., N,N-dimethylglycine) or oxalyldihydrazones have proven effective in promoting these couplings with aryl halides. thieme-connect.densf.gov The reaction's success is dependent on the catalyst system, which can be optimized for various substrates. For instance, the use of a bis(cyclohexanone) oxalyldihydrazone (BCO) ligand with a copper oxide catalyst has been shown to facilitate the amination of various aryl bromides in good yields, sometimes in aqueous media. thieme-connect.de
Below is a table summarizing representative conditions for modern Ullmann C-N coupling reactions applicable to aryl halides.
| Catalyst System | Ligand | Solvent | Temperature | Substrate Scope | Ref. |
| Copper(II) Oxide | Bis(cyclohexanone) oxalyldihydrazone | Water | 130 °C (Microwave) or Reflux | Electron-rich and electron-deficient aryl bromides | thieme-connect.de |
| Copper(I) Source | N,N-Dimethyl Glycine | Dioxane | ~100 °C | Aryl halides and phenols | nsf.gov |
| Dicopper(I) Complexes | 2,7-bis(2-pyridyl)-1,8-naphthyridine | Not Specified | Not Specified | 2-Bromobenzoic acids and amidines | researchgate.net |
Multi-step Synthetic Sequences and Intermediate Derivatization Strategies
Multi-step synthesis provides a reliable and often more controlled approach to constructing complex molecules like this compound. A logical and efficient pathway would commence with a readily available starting material, such as a substituted nitrophenol, and proceed through a sequence of functional group transformations.
A plausible synthetic route is outlined below:
Williamson Ether Synthesis : The synthesis can begin with 2-bromo-5-nitrophenol. This intermediate is reacted with a suitable alkylating agent, such as 2-cyclohexylethyl bromide or tosylate, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. This reaction forms the ether linkage, yielding 1-bromo-2-(2-cyclohexylethoxy)-4-nitrobenzene. This method is analogous to the synthesis of other substituted ethers where a phenol is alkylated. nih.gov
Reduction of the Nitro Group : The final step is the reduction of the nitro group to an amine. This transformation is a cornerstone of aniline synthesis and can be achieved using various reagents. A common method involves using metals in acidic media, such as tin(II) chloride in hydrochloric acid. An alternative and effective method, demonstrated in the synthesis of the analogous 4-bromo-3-methoxyaniline, employs zinc powder and ammonium (B1175870) chloride in a solvent like tetrahydrofuran (B95107) (THF), heated to reflux. chemicalbook.com This reduction step yields the final product, this compound.
Process Optimization for Synthetic Efficiency and Yield Enhancement
For the multi-step synthesis described in section 2.4, several optimization parameters can be considered:
Etherification Step : The efficiency of the Williamson ether synthesis can be enhanced by carefully selecting the base, solvent, and temperature to minimize side reactions and drive the reaction to completion. The use of phase-transfer catalysts could also improve reaction rates and yields.
Reduction Step : The choice of reducing agent for the nitro-to-amine conversion is critical. While classic reagents like SnCl₂/HCl are effective, they can generate significant waste. Alternative methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or the use of zinc with ammonium chloride, may offer higher yields, easier purification, and a better environmental profile. chemicalbook.com Yields for this type of reduction can be very high, often exceeding 85%. chemicalbook.com
Purification : Throughout the synthesis, efficient purification of intermediates is key to obtaining a high-purity final product. Techniques like silica (B1680970) gel column chromatography are often employed to isolate the desired compounds after each reaction step. nih.gov Monitoring the reaction progress using methods like Thin-Layer Chromatography (TLC) helps determine the optimal reaction time, preventing the formation of byproducts from over-reaction. google.com
For a potential Ullmann coupling route, optimization would focus on the catalytic system:
Catalyst and Ligand Selection : The yield of Ullmann couplings is highly dependent on the copper source and the nature of the ligand. researchgate.netthieme-connect.de Screening various ligands, from simple amino acids to more complex diimines, can identify the most effective catalyst system for the specific substrates involved.
Reaction Conditions : Optimizing the temperature, solvent, and base is essential. Recent developments have shown that Ullmann reactions can be performed under milder conditions and even in environmentally benign solvents like water, which can simplify the process and reduce costs. thieme-connect.de
By systematically refining these parameters, the synthesis of this compound can be made more efficient, cost-effective, and scalable.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial data for structural assignment.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 4-Bromo-3-(2-cyclohexylethoxy)aniline would be expected to display distinct signals corresponding to the aromatic protons, the protons of the ethoxy linker, and the cyclohexyl ring protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing bromine atom, as well as the alkoxy substituent.
Aromatic Region: The three protons on the aniline (B41778) ring would appear as a complex splitting pattern due to their coupling with each other. Based on analogous substituted anilines, their shifts would likely be in the range of δ 6.0-7.5 ppm.
Ethoxy Linker: The two methylene (B1212753) groups (-O-CH₂-CH₂-) would each give rise to a triplet, with the protons closer to the oxygen atom appearing at a lower field (higher ppm value).
Cyclohexyl Ring: The protons of the cyclohexyl group would produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.0-2.0 ppm.
Amine Protons: The -NH₂ protons would appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.
Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene (B151609) ring. The carbon atom attached to the bromine (C-Br) would be shifted to a lower field, while the carbons ortho and para to the electron-donating amino group would be shifted to a higher field.
Ethoxy Linker Carbons: Two signals would correspond to the methylene carbons of the ethoxy group.
Cyclohexyl Carbons: Signals for the carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum.
A hypothetical ¹³C NMR data table for this compound is presented below, with predicted chemical shifts based on data from similar structures such as 4-bromoaniline (B143363) and 4-bromo-3-methoxyaniline.
| Atom Assignment | Predicted ¹³C Chemical Shift (ppm) |
| C-NH₂ | 145-150 |
| C-O | 150-155 |
| C-Br | 110-115 |
| Aromatic CH | 115-135 |
| -O-CH₂- | 65-70 |
| -CH₂-Cyclohexyl | 35-40 |
| Cyclohexyl CH₂ | 25-35 |
| Cyclohexyl CH | 30-35 |
For a molecule with several overlapping signals, such as the cyclohexyl and aromatic regions of this compound, multi-dimensional NMR techniques are essential for unambiguous signal assignment. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity between adjacent protons, for example, within the ethoxy linker and throughout the cyclohexyl ring, and to confirm the relative positions of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of both ¹H and ¹³C resonances. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments identified by COSY and HSQC. For instance, it would show correlations from the methylene protons of the ethoxy group to the aromatic carbon C-O, confirming the attachment of the side chain to the aniline ring.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For this compound (C₁₄H₂₀BrNO), HRMS would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity, separated by two mass units.
Hypothetical HRMS Data:
| Ion | Calculated m/z | Observed m/z | Formula |
| [M(⁷⁹Br)+H]⁺ | 298.0801 | 298.0805 | C₁₄H₂₁⁷⁹BrNO⁺ |
| [M(⁸¹Br)+H]⁺ | 300.0780 | 300.0784 | C₁₄H₂₁⁸¹BrNO⁺ |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation Elucidation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound could be grown, this technique would reveal:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact three-dimensional shape of the molecule in the solid state, including the orientation of the cyclohexylethoxy side chain relative to the aniline ring.
Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any hydrogen bonding involving the amine group or other non-covalent interactions. researchgate.net
While no specific crystal structure for this compound is publicly available, studies on similar molecules, such as (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, show that the aniline ring can be twisted relative to other parts of the molecule. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. acs.org These techniques are excellent for identifying characteristic functional groups. acs.org
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclohexyl and ethoxy groups, and bands just above 3000 cm⁻¹ for the aromatic C-H bonds.
C-O stretching: A strong band in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.
C-N stretching: A band in the range of 1250-1350 cm⁻¹.
C-Br stretching: A band in the fingerprint region, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, in particular, often give rise to strong Raman signals. The C=C stretching modes of the benzene ring would be expected in the 1400-1600 cm⁻¹ region.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| -NH₂ | Asymmetric Stretch | ~3450 |
| -NH₂ | Symmetric Stretch | ~3350 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| C=C (Aromatic) | Stretch | 1400-1600 |
| C-O (Aryl-alkyl ether) | Stretch | 1200-1250 |
| C-N | Stretch | 1250-1350 |
| C-Br | Stretch | 500-600 |
Chiral Analytical Techniques for Enantiomeric Purity Assessment in Chiral Derivatives
While this compound itself is not chiral, if it were used as a precursor to synthesize chiral derivatives, for instance, by reaction at the amine group with a chiral reagent, then chiral analytical techniques would be necessary to determine the enantiomeric purity of the product. These techniques include:
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, the enantiomers of a chiral derivative would interact differently with the column, leading to their separation and allowing for the determination of their relative amounts (enantiomeric excess).
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in the ¹H NMR spectrum, allowing for their quantification.
Mechanistic Investigations of Chemical Transformations
Reaction Pathway Elucidation for Functionalization and Derivatization
The functionalization and derivatization of 4-Bromo-3-(2-cyclohexylethoxy)aniline can proceed through several reaction pathways, primarily involving the amino group and the aromatic ring. The elucidation of these pathways is critical for controlling reaction outcomes and synthesizing novel derivatives.
One of the most important reactions for anilines is diazotization , which involves the reaction of the primary amino group with a source of the nitrosyl cation (NO⁺), typically generated from sodium nitrite (B80452) in an acidic medium. qorganica.com This reaction proceeds through a series of intermediates, starting with the formation of an N-nitrosoamine, which then tautomerizes and eliminates water to form a diazonium salt. qorganica.com These diazonium salts are highly versatile intermediates that can undergo a variety of substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring, in a process that resembles nucleophilic aromatic substitution (SNAr). qorganica.com
Another key pathway for functionalization is electrophilic aromatic substitution on the benzene (B151609) ring. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to it. byjus.com However, in this compound, the para position is blocked by the bromine atom. Therefore, electrophilic substitution is expected to occur at the ortho positions (positions 2 and 6) relative to the amino group. Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This anilinium group is a strongly deactivating, meta-directing group, which would significantly alter the reaction pathway and outcome. chemistrysteps.com To circumvent this, the amino group is often protected, for instance by acetylation to form an acetanilide, prior to carrying out electrophilic aromatic substitution. stackexchange.com
The amino group itself can also undergo acylation and alkylation reactions. Acylation, typically with an acyl chloride or anhydride, forms an amide. This is a common strategy to protect the amino group and reduce its activating effect during subsequent reactions on the aromatic ring. stackexchange.com Alkylation of the amino group can also be achieved, though it can be challenging to control the degree of alkylation.
Role of the Aniline (B41778) Nitrogen and Aromatic Ring in Directing Reactivity
The reactivity of this compound is fundamentally governed by the interplay between the aniline nitrogen and the aromatic ring. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring through resonance. chemistrysteps.com This has several important consequences:
Increased Nucleophilicity of the Aromatic Ring: The delocalization of the nitrogen's lone pair increases the electron density of the aromatic ring, particularly at the ortho and para positions. byjus.com This makes the ring highly activated towards electrophilic attack. In the case of this compound, this activation is directed to the positions ortho to the amino group.
Nucleophilicity of the Nitrogen Atom: The nitrogen atom itself, with its lone pair of electrons, is a nucleophilic center. quora.com It can readily react with electrophiles. stackexchange.com There is often a competition between electrophilic attack at the nitrogen atom and at the aromatic ring. stackexchange.com For many reactions, initial attack at the nitrogen is the kinetically favored process. stackexchange.com
Basicity of the Aniline: The delocalization of the nitrogen's lone pair into the aromatic ring makes it less available to accept a proton. Consequently, aromatic amines like this compound are considerably weaker bases than aliphatic amines. chemistrysteps.com The basicity of the aniline can be further modified by the electronic effects of the substituents on the ring.
The aromatic ring, being electron-rich, acts as a nucleophile in electrophilic aromatic substitution reactions. chemistrysteps.com Conversely, in reactions involving the diazonium salt intermediate, the aromatic ring becomes susceptible to nucleophilic attack. qorganica.com
Influence of Substituents on Reaction Mechanisms (e.g., Electronic and Steric Effects)
The substituents on the aromatic ring of this compound—the bromo, cyclohexylethoxy, and amino groups—exert significant electronic and steric effects that influence reaction mechanisms.
Electronic Effects:
Amino Group (-NH₂): As discussed, the amino group is a strong activating group due to its +M (mesomeric) or +R (resonance) effect, which donates electron density to the ring. byjus.com It also has a -I (inductive) effect due to the electronegativity of nitrogen, but the resonance effect is dominant.
Bromo Group (-Br): The bromine atom is an electronegative element and therefore exhibits a -I effect, withdrawing electron density from the ring and deactivating it. However, it also has a lone pair of electrons that can be delocalized into the ring (+M effect), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect in terms of reactivity, making the ring less reactive than benzene.
Cyclohexylethoxy Group (-OCH₂CH₂-c-C₆H₁₁): The ether oxygen has lone pairs of electrons and thus exhibits a strong +M effect, donating electron density to the ring and activating it, directing electrophiles to the ortho and para positions. It also has a -I effect due to the oxygen's electronegativity. Similar to the amino group, the resonance effect is generally dominant.
Steric Effects:
The cyclohexylethoxy group is sterically bulky. This steric hindrance can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution, attack at the position between the amino and the bulky cyclohexylethoxy group might be disfavored.
Substituents at the ortho position to the amino group can sterically hinder reactions at the nitrogen atom. unilag.edu.ng This is known as the "ortho effect" and can, for instance, decrease the basicity of the aniline regardless of the electronic nature of the substituent. doubtnut.com
The interplay of these electronic and steric effects is summarized in the table below.
| Substituent | Electronic Effect | Steric Effect |
| -NH₂ (Amino) | +M > -I (Activating, o,p-directing) | Moderate |
| -Br (Bromo) | -I > +M (Deactivating, o,p-directing) | Moderate |
| -OCH₂CH₂-c-C₆H₁₁ (Cyclohexylethoxy) | +M > -I (Activating, o,p-directing) | High |
Kinetic and Thermodynamic Aspects of Chemical Reactions
Kinetics:
The rates of chemical reactions involving this compound will be influenced by the factors discussed above. For electrophilic aromatic substitution, the strong activation provided by the amino and cyclohexylethoxy groups would lead to significantly faster reaction rates compared to benzene or bromobenzene. The rate constants for these reactions would be expected to be large.
Kinetic studies of related aniline reactions have often shown complex rate laws, sometimes indicating the involvement of multiple steps, such as the formation of intermediates. unilag.edu.ng For instance, in some SNAr reactions of anilines, rate-limiting proton transfer from a zwitterionic intermediate can be observed. capes.gov.brrsc.org
Thermodynamics:
The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For many functionalization and derivatization reactions of anilines, the formation of stable products makes the reactions thermodynamically favorable (i.e., ΔG is negative).
A summary of expected kinetic and thermodynamic influences is presented below.
| Reaction Type | Expected Kinetic Influence of Substituents | Expected Thermodynamic Influence of Substituents |
| Electrophilic Aromatic Substitution | Increased reaction rate due to activation by -NH₂ and -OR groups. | Formation of stable aromatic products is generally favorable. |
| Diazotization | Dependent on the nucleophilicity of the nitrogen, which is influenced by substituents. | Formation of the diazonium salt is an endergonic process, but subsequent reactions are often highly exergonic. |
| Acylation of Amino Group | The nucleophilicity of the nitrogen dictates the rate. | Formation of a stable amide bond is thermodynamically favorable. |
Computational Chemistry and Theoretical Analysis
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of its electrons. Density Functional Theory (DFT) is a prominent method used for this purpose due to its balance of accuracy and computational efficiency.
For 4-Bromo-3-(2-cyclohexylethoxy)aniline, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry. This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most probable state in the gas phase. These calculations are foundational for all other theoretical analyses.
Interactive Table: Hypothetical Optimized Geometric Parameters This table illustrates the kind of data obtained from a DFT geometry optimization.
| Parameter | Atoms Involved | Calculated Value |
| Bond Length (Å) | C(1)-Br(2) | 1.910 |
| Bond Length (Å) | C(3)-O(4) | 1.375 |
| Bond Length (Å) | C(5)-N(6) | 1.402 |
| Bond Angle (°) | C(3)-C(5)-N(6) | 120.5 |
| Bond Angle (°) | C(3)-O(4)-CH2 | 118.2 |
| Dihedral Angle (°) | C(5)-C(3)-O(4)-CH2 | 178.9 |
Note: Data is illustrative.
Prediction of Chemical Reactivity through Theoretical Descriptors
Theoretical descriptors derived from quantum chemical calculations help predict how a molecule will behave in a chemical reaction.
The Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. For this compound, the electron-donating aniline (B41778) group and the electron-withdrawing bromine atom would significantly influence the energies of these orbitals.
Interactive Table: Hypothetical Frontier Orbital Energies This table shows potential energy values for the frontier orbitals.
| Parameter | Energy (eV) |
| EHOMO | -5.85 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 4.90 |
Note: Data is illustrative.
While HOMO and LUMO densities can indicate regions of reactivity, Fukui functions provide a more quantitative measure of the reactivity at each atomic site in a molecule. These functions are derived from the change in electron density as an electron is added or removed.
The Fukui function helps to pinpoint the most likely sites for:
Nucleophilic attack (where an electrophile will attack the molecule).
Electrophilic attack (where a nucleophile will attack the molecule).
Radical attack .
For this compound, one would expect the nitrogen atom of the aniline group and specific carbon atoms on the aromatic ring to be potential nucleophilic sites, while the regions influenced by the bromine atom might be susceptible to electrophilic interaction.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis.tci-thaijo.orgthaiscience.info
A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. tci-thaijo.org It is an invaluable tool for understanding charge distribution and predicting intermolecular interactions.
The colors on an MEP map indicate the following:
Red: Regions of most negative electrostatic potential, rich in electrons, and likely to act as sites for electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.
Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would likely show a negative potential (red) around the nitrogen of the amine group and the oxygen of the ethoxy group. A positive potential (blue) might be observed near the hydrogen atoms of the amine group, indicating their potential to act as hydrogen bond donors.
Conformational Landscape Analysis and Energy Minima Determination.researchgate.net
The cyclohexylethoxy side chain of this compound introduces significant conformational flexibility. Conformational analysis is the study of how the molecule's energy changes with the rotation of its single bonds. The goal is to identify all stable conformers (isomers that can be interconverted by rotation about single bonds) and determine their relative energies.
This analysis is typically performed by systematically rotating key dihedral angles and calculating the energy at each step to map out the potential energy surface. The points on this surface with the lowest energy correspond to the most stable conformations. Understanding the conformational landscape is crucial as the molecule's shape can significantly impact its biological activity and physical properties.
Theoretical Modeling of Solvent Effects on Electronic and Reactivity Parameters.researchgate.netmdpi.com
The properties and reactivity of a molecule can be significantly altered by its environment, particularly by the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. researchgate.net
Computational Prediction of Spectroscopic Signatures (e.g., NMR shifts, vibrational frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman), which are crucial for its structural elucidation. These predictions are typically achieved using quantum mechanical methods, most notably Density Functional Theory (DFT).
DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are widely employed for optimizing molecular geometry and predicting spectroscopic parameters for aniline and its derivatives. researchgate.netresearchgate.net Such studies provide a foundational understanding of the electronic structure and how it influences the molecule's interaction with electromagnetic radiation.
Predicted NMR Chemical Shifts
The prediction of NMR spectra is a common application of computational chemistry in structural analysis. The Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for calculating the absolute magnetic shielding tensors of nuclei within a molecule. These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).
For this compound, theoretical calculations would first involve finding the lowest energy conformation of the molecule. Due to the flexibility of the cyclohexylethoxy chain, multiple conformers may exist, and their respective NMR shifts would be calculated and averaged based on their predicted Boltzmann population distribution at a given temperature.
The following tables present hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted from such computational studies. The values are illustrative of the type of data generated and are based on the known electronic effects of the substituents on the aniline ring and the aliphatic chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H (N-H₂) | 3.5 - 4.5 | Broad Singlet |
| H (Aromatic C2-H) | 6.8 - 7.0 | Doublet |
| H (Aromatic C5-H) | 7.0 - 7.2 | Doublet |
| H (Aromatic C6-H) | 6.5 - 6.7 | Doublet of Doublets |
| H (O-CH₂) | 3.9 - 4.1 | Triplet |
| H (CH₂-Cyclohexyl) | 1.7 - 1.9 | Quartet |
| H (Cyclohexyl) | 1.0 - 1.8 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
| C (C-NH₂) | 145 - 147 |
| C (C-O) | 155 - 157 |
| C (C-Br) | 110 - 112 |
| C2 | 115 - 117 |
| C5 | 123 - 125 |
| C6 | 118 - 120 |
| C (O-CH₂) | 68 - 70 |
| C (CH₂-Cyclohexyl) | 38 - 40 |
| C (Cyclohexyl CH) | 35 - 37 |
| C (Cyclohexyl CH₂) | 25 - 30 |
Predicted Vibrational Frequencies
Theoretical vibrational analysis involves calculating the harmonic vibrational frequencies corresponding to the fundamental modes of molecular motion. These computed frequencies are valuable for assigning bands in experimental FT-IR and FT-Raman spectra. It is a standard practice to apply a scaling factor (e.g., ~0.961 for B3LYP/6-31G(d)) to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving agreement with experimental values. researchgate.netmaterialsciencejournal.org
A computational analysis of this compound would yield a large number of vibrational modes. The table below highlights some of the key predicted frequencies and their assignments based on the characteristic vibrations of the functional groups present in the molecule. These assignments are guided by extensive research on the vibrational spectra of substituted anilines and related compounds. researchgate.netmaterialsciencejournal.org
Table 3: Selected Predicted Vibrational Frequencies and Assignments for this compound
| Predicted Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3450 - 3550 | N-H Asymmetric Stretching |
| 3350 - 3450 | N-H Symmetric Stretching |
| 2920 - 2980 | Aliphatic C-H (Cyclohexyl) Asymmetric Stretching |
| 2850 - 2890 | Aliphatic C-H (Cyclohexyl) Symmetric Stretching |
| 1600 - 1630 | N-H Scissoring (Bending) |
| 1570 - 1600 | Aromatic C=C Stretching |
| 1230 - 1280 | Aryl C-N Stretching |
| 1200 - 1250 | Aryl-O Asymmetric Stretching |
| 1020 - 1070 | Alkyl-O Symmetric Stretching |
| 550 - 650 | C-Br Stretching |
Reactivity and Functionalization Strategies
Transformations Involving the Bromo Substituent: Cross-Coupling and Nucleophilic Substitution Reactions
The bromo substituent on the aromatic ring of 4-Bromo-3-(2-cyclohexylethoxy)aniline is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electron-donating nature of the amino and alkoxy groups can influence the reactivity of the C-Br bond in these transformations.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are paramount for the derivatization of aryl bromides. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the functionalization of 4-bromo-3-alkoxyanilines.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For substrates similar to this compound, this method is effective for introducing a variety of aryl, heteroaryl, and even alkyl groups at the 4-position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. For instance, the coupling of unprotected ortho-bromoanilines with various boronic esters has been successfully demonstrated using catalysts like CataXCium A Pd G3, showcasing tolerance to a wide range of functional groups. The presence of the free amine in this compound is generally well-tolerated in modern Suzuki-Miyaura protocols.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines. This allows for the introduction of a wide range of primary and secondary amines at the 4-position of the aniline (B41778) ring, leading to the synthesis of N,N'-disubstituted p-phenylenediamines. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide.
| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Biaryls, Aryl-heteroaryls |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP, XPhos | Di- and Tri-arylamines |
Nucleophilic Aromatic Substitution (SNAr) Reactions:
While less common for unactivated aryl bromides compared to their nitro-substituted counterparts, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. The electron-donating amino and alkoxy groups on this compound generally disfavor classical SNAr reactions. However, in related systems, such as 3-bromo-4-fluoronitrobenzene, nucleophilic substitution of the fluorine atom by sodium methoxide (B1231860) proceeds efficiently, indicating that with appropriate activation, displacement of a halide is feasible. For the bromo group in the target molecule to be displaced via an SNAr mechanism, harsh reaction conditions or the use of a strong nucleophile in a copper-catalyzed process (Ullmann condensation) would likely be necessary.
Reactions at the Aniline Nitrogen: Amidation, Alkylation, and Cyclization to Form Heterocycles
The primary amino group of this compound is a versatile functional handle for a variety of transformations, including acylation, alkylation, and participation in cyclization reactions to construct heterocyclic systems.
Amidation:
The aniline nitrogen readily reacts with acylating agents such as acyl chlorides or carboxylic anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. The resulting amide can serve as a protecting group for the aniline or as a precursor for further synthetic manipulations.
Alkylation:
N-alkylation of the aniline can be achieved using various alkylating agents, such as alkyl halides. The reaction can proceed to give mono- and/or di-alkylated products depending on the stoichiometry of the reagents and the reaction conditions.
Cyclization to Form Heterocycles:
The aniline functionality is a key component in the synthesis of various nitrogen-containing heterocycles. Depending on the reaction partner and conditions, this compound can be a precursor to important heterocyclic scaffolds like quinolines and benzoxazoles.
Quinoline Synthesis: Quinolines can be synthesized from anilines through various named reactions. For instance, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones. More modern approaches involve the reaction of anilines with 1,2-diols catalyzed by iron compounds or the electrophilic cyclization of N-(2-alkynyl)anilines. The presence of the alkoxy group at the meta-position can influence the regioselectivity of the cyclization.
Benzoxazole Synthesis: While this compound itself is not a direct precursor for benzoxazoles, a closely related derivative, a 2-amino-3-(2-cyclohexylethoxy)phenol, could be. The synthesis of benzoxazoles is commonly achieved through the condensation of 2-aminophenols with various reagents like aldehydes, carboxylic acids, or their derivatives. Copper-catalyzed hydroamination of alkynones with 2-aminophenols also provides a route to functionalized benzoxazoles.
Strategic Modifications of the Cyclohexylethoxy Side Chain for Directed Synthesis
The cyclohexylethoxy side chain, while often considered a static solubilizing or sterically directing group, can also be a target for synthetic modification. These modifications can be employed to fine-tune the physicochemical properties of the molecule or to introduce new functionalities.
Regioselective and Chemoselective Control in Multi-functionalized Systems
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations.
Regioselectivity:
Directed ortho-Metalation (DoM): The alkoxy and amino groups can act as directing groups in ortho-lithiation reactions. The coordination of an organolithium reagent to the heteroatom of the directing group facilitates deprotonation at the adjacent ortho position. In the case of this compound, the interplay between the directing abilities of the amino and alkoxy groups would determine the site of lithiation. The stronger directing group would dictate the position of deprotonation, allowing for the introduction of an electrophile at a specific position on the aromatic ring.
Chemoselectivity:
Cross-Coupling Reactions: In polyhalogenated systems, the relative reactivity of different carbon-halogen bonds can be exploited for chemoselective cross-coupling. While the title compound contains only one bromo substituent, in a scenario with multiple halogens, the choice of catalyst, ligand, and reaction conditions can allow for the selective functionalization of one site over another. For instance, in Suzuki-Miyaura couplings of dihalophenol and aniline derivatives, selective reaction at one halogen can be achieved, leaving the other available for subsequent transformations.
Protecting Group Strategies: To achieve selective reactions at one functional group in the presence of others, the use of protecting groups is a common strategy. For example, the aniline nitrogen can be protected as an amide or carbamate (B1207046) to prevent its interference in reactions targeting the bromo substituent or the side chain. The choice of protecting group is critical and must be compatible with the subsequent reaction conditions and easily removable.
By carefully selecting reagents and reaction conditions, the synthetic chemist can selectively manipulate the different functional groups of this compound, enabling the construction of a wide range of complex and valuable molecules.
Role As a Key Synthetic Intermediate
Precursor for the Construction of Complex Organic Architectures
The dual reactivity of the bromo and amino groups allows for sequential, controlled modifications, making this compound an excellent starting point for synthesizing complex molecular frameworks. The aniline (B41778) nitrogen can be readily acylated, alkylated, or used in condensation reactions to form heterocycles. Following these transformations, the bromine atom serves as a handle for introducing further complexity.
For instance, palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig amination can be employed to append new aryl, vinyl, or amino substituents at the 4-position. This stepwise approach is fundamental in the construction of polysubstituted aromatic compounds that are often scaffolds for pharmacologically active molecules. The principles of using substituted bromoanilines as precursors are well-established; for example, 2-bromoaniline (B46623) is a key starting material in domino reactions involving C-N coupling, hydroamination, and C-H arylation to build complex fused heterocyclic systems like indolo[1,2-f]phenanthridines. rsc.org Similarly, 4-bromoaniline (B143363) serves as a substrate in Heck cross-coupling reactions to form new C-C bonds, a critical step in synthesizing more elaborate structures. chemicalbook.com
Table 1: Potential Reactions for Building Complex Architectures
| Reaction Type | Reagents/Catalyst | Functional Group Targeted | Potential Product Class |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Bromine | Biaryl compounds |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | Bromine | Di- or Tri-arylamines |
| Acylation | Acyl chloride, Base | Amine | Amides |
Building Block for Diverse Chemical Libraries
In drug discovery and materials science, the generation of chemical libraries containing a multitude of related compounds is essential for screening and identifying candidates with desired properties. 4-Bromo-3-(2-cyclohexylethoxy)aniline is an ideal scaffold for combinatorial chemistry. The distinct reactivity of its functional groups allows for the systematic introduction of diverse substituents.
One common strategy involves protecting the amine group, performing a cross-coupling reaction at the bromine site, and then deprotecting and reacting the amine with a library of building blocks (e.g., carboxylic acids to form amides). This approach can rapidly generate a large number of structurally diverse molecules. The use of bromoaniline derivatives is a known strategy in creating libraries for drug discovery. sciencescholar.us For example, 4-bromoaniline is a building block in the synthesis of various pharmaceutical compounds, including analgesics and antihistamines, where the bromine atom acts as a versatile point for chemical modification. ketonepharma.com
Scaffold for the Development of Novel Molecular Tools
Beyond its role in synthesizing potential drug candidates, the bromoaniline framework is useful for developing molecular tools such as chemical probes and sensors. The bromine atom can be replaced with fluorescent tags, affinity labels, or other reporter groups through reactions like Sonogashira coupling. The aniline moiety can be modified to tune the electronic properties of the system or to attach the molecule to a solid support or biomolecule.
For example, bromoaniline-based Schiff base compounds have been developed as chemosensors for the detection of metal ions like Cu2+, Zn2+, Al3+, and Hg2+. nih.gov The specific substitutions on the aniline ring influence the sensor's selectivity and sensitivity. The cyclohexylethoxy group in this compound could be leveraged to enhance the sensor's solubility in non-polar environments or its association with lipid membranes, tailoring it for specific biological applications.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromoaniline |
| 4-bromoaniline |
Structure Activity Relationship Sar Studies: Bridging Chemical Structure and Molecular Interactions
Rational Design and Synthesis of 4-Bromo-3-(2-cyclohexylethoxy)aniline Derivatives for SAR Investigations
The rational design of derivatives of this compound for SAR studies involves the systematic modification of its core structure to probe interactions with a target protein. The parent molecule can be deconstructed into four key regions for modification: the aniline (B41778) ring, the bromine substituent, the cyclohexylethoxy side chain, and the ether linkage.
Design Strategy: The primary goal is to understand the role of each component in binding. Key questions addressed by the design of derivatives include:
Aniline Moiety: How essential are the amino group and its position? Does it act as a hydrogen bond donor? What is the effect of substitution on the ring's electron density?
Bromo Substituent: Is a halogen necessary at this position? How do size, lipophilicity, and the capacity for halogen bonding influence activity? researchgate.netresearchgate.net
Cyclohexylethoxy Chain: What is the importance of the bulky, lipophilic cyclohexyl group? Does the length of the ethyl linker play a role in optimally positioning the cyclohexyl group within a binding pocket?
Based on these questions, a library of analogs can be proposed. Modifications often include altering substituents on the aniline ring, replacing the bromine with other halogens or hydrogen, and modifying the length and nature of the alkoxy chain. mdpi.comresearchgate.net For example, small lipophilic substituents at the 3- and 4-positions of an aniline ring have been shown to suggest the presence of a lipophilic pocket within a target protein. mdpi.com
Synthetic Routes: The synthesis of these derivatives can be achieved through various established organic chemistry reactions. A general approach might involve:
Ether Synthesis: Formation of the 3-(2-cyclohexylethoxy) group on a suitably substituted nitrophenol precursor via Williamson ether synthesis.
Reduction: Reduction of the nitro group to the key aniline amine.
Cross-Coupling: For derivatives where the bromine is replaced, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed on the bromo-aniline intermediate to introduce diverse substituents. mdpi.com
General synthetic schemes for aniline derivatives often involve multi-step processes, including condensation reactions, substitutions, and cross-coupling. nih.govuomisan.edu.iqmdpi.com For instance, N-aryl azacycles can be synthesized from aniline derivatives and cyclic ethers under various catalytic conditions. mdpi.com
| Compound ID | Modification vs. Parent Compound | Rationale for Design |
|---|---|---|
| Parent | This compound | Baseline compound for activity comparison. |
| A-1 | Replacement of Bromine with Hydrogen | To determine the necessity of the bromo group for activity. |
| A-2 | Replacement of Bromine with Chlorine | To probe the effect of halogen size and electronegativity (halogen bonding). researchgate.net |
| A-3 | Replacement of Bromine with Fluorine | To further investigate the impact of halogen properties on a smaller scale. nih.gov |
| B-1 | Replacement of Cyclohexyl with Phenyl | To evaluate the effect of replacing an aliphatic ring with an aromatic one (π-π interactions). |
| B-2 | Replacement of Cyclohexylethoxy with Cyclohexylmethoxy | To study the impact of the linker length on spatial orientation and binding. |
| C-1 | Methylation of the amino group (N-methyl) | To assess the role of the primary amine as a hydrogen bond donor. |
Methodologies for Probing Molecular Recognition and Intermolecular Binding Affinities Based on Chemical Structure
Once derivatives are synthesized, a suite of biophysical techniques is employed to quantify their interaction with the target molecule, typically a protein. These methods provide crucial data on binding affinity (how tightly a ligand binds), thermodynamics (the forces driving binding), and kinetics (the rates of binding and dissociation). researchgate.net
Key Biophysical Techniques:
Isothermal Titration Calorimetry (ITC): Considered a gold standard, ITC directly measures the heat released or absorbed during a binding event. libretexts.org This allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). These parameters provide a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface as a ligand in solution binds to an immobilized target. It provides real-time data on the association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying weak binding interactions at atomic resolution. findlight.net Techniques like chemical shift perturbation and saturation transfer difference (STD) NMR can identify the specific parts of a ligand and a protein that are involved in the interaction.
Fluorescence Spectroscopy: This method relies on changes in the fluorescence properties (intensity, polarization, or emission/excitation spectra) of a molecule upon binding. findlight.net It is a highly sensitive technique for determining binding affinity.
Computational Modeling: Alongside experimental methods, computational approaches like molecular docking and molecular dynamics (MD) simulations are used to predict binding modes and affinities. cambridge.orgstmjournals.com These models help rationalize experimental SAR data and guide the design of new derivatives by visualizing intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and halogen bonds. acs.orgresearchgate.netnih.gov
| Technique | Principle | Key Information Obtained |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. libretexts.org | Kd, ΔH, ΔS, Stoichiometry (n) |
| Surface Plasmon Resonance (SPR) | Detects mass change on a sensor surface via refractive index. | kon, koff, Kd |
| Nuclear Magnetic Resonance (NMR) | Measures changes in the magnetic environment of atomic nuclei. findlight.net | Binding site mapping, structural changes, Kd for weak binders. |
| Fluorescence Spectroscopy | Detects changes in fluorescence properties upon binding. findlight.net | Kd, binding mechanism. |
| Molecular Docking | Predicts the preferred orientation of a ligand to a target. researchgate.net | Binding pose, interaction types, scoring (predicted affinity). |
Impact of Chemical Modifications on Molecular Conformation and Intermolecular Interaction Potentials
Chemical modifications directly influence a molecule's three-dimensional shape (conformation) and its potential to form non-covalent interactions, which are the cornerstones of molecular recognition. researchgate.net
Conformational Effects: The conformation of a molecule is the spatial arrangement of its atoms, which can change through rotation around single bonds. chemistrysteps.comimperial.ac.uk For this compound, key conformational features include the torsion angles between the aniline ring and the ether linkage, and the orientation of the cyclohexyl group.
Steric Hindrance: Introducing bulky substituents can restrict bond rotation, locking the molecule into a specific conformation. For example, adding a large group ortho to the ether linkage could alter the angle between the phenyl ring and the side chain, which may either improve or hinder its fit within a binding pocket. nih.gov
Internal Rotation: The flexibility of the ethoxy linker allows the cyclohexyl group to explore different spatial regions. Shortening or lengthening this chain would directly impact the reach and positioning of this hydrophobic group.
Intermolecular Interaction Potentials: Modifications alter the electronic and steric properties of the molecule, directly affecting its interaction potential. researchgate.net
Halogen Bonding: The bromine atom on the parent compound can act as a halogen bond donor. This is a directional, electrostatically driven interaction where the positive region (σ-hole) on the halogen interacts with an electron donor like a backbone carbonyl oxygen in a protein. nih.govacs.org Replacing bromine with chlorine or iodine alters the size and polarizability of the σ-hole, which can tune the strength of this interaction and significantly impact binding affinity. acs.org
Hydrogen Bonding: The aniline -NH2 group is a potential hydrogen bond donor. Its ability to form these crucial interactions can be modulated by changing the electronic properties of the ring or by N-alkylation, which would remove a donor.
Hydrophobic and van der Waals Interactions: The cyclohexylethoxy group is primarily involved in hydrophobic and van der Waals interactions. Changing the size of the aliphatic ring (e.g., to cyclopentyl or cycloheptyl) or replacing it with an aromatic ring would probe the nature and spatial constraints of the corresponding hydrophobic pocket in the target protein.
Ether Linkage: The ether linkage itself influences conformation and properties. Compared to an ester linkage, an ether linkage can alter local dipole moments and affect the penetration of water into binding sites. nih.govacs.orgnih.govcmu.edu While not a modification proposed in the table, changing this linker would have profound structural and interactive consequences.
| Modification Type | Example | Potential Impact on Conformation | Potential Impact on Interactions |
|---|---|---|---|
| Halogen Substitution | Replacing Br with Cl or F | Minimal conformational change due to similar van der Waals radii (for F). nih.gov | Modulates strength of halogen bonds; alters lipophilicity. researchgate.netnih.gov |
| Alkyl Chain Length | Cyclohexylmethoxy vs. Cyclohexylethoxy | Changes the spatial positioning of the terminal cyclohexyl group. | Affects the ability to reach and fit into a hydrophobic pocket. |
| Hydrophobic Group | Cyclohexyl vs. Phenyl | May alter preferred torsion angles due to different steric profiles. | Switches interaction type from purely hydrophobic to potentially including π-π stacking. |
| H-Bond Donor | -NH2 vs. -NHCH3 | Minimal conformational change. | Reduces hydrogen bond donor capacity from two to one. |
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis of the Compound and its Derivatives
The synthesis of complex aromatic amines like 4-Bromo-3-(2-cyclohexylethoxy)aniline traditionally relies on multi-step processes that can involve hazardous reagents and generate significant waste. The principles of green chemistry offer a roadmap to overcome these challenges, focusing on the development of more sustainable and efficient synthetic methodologies.
Future research will likely prioritize the adoption of biocatalysis. nih.govrsc.org The use of enzymes, such as nitroreductases, presents a highly selective and environmentally friendly alternative to traditional reduction methods for creating the aniline (B41778) moiety. nih.govacs.org These enzymatic reactions can often be performed in aqueous media under mild conditions, significantly reducing the reliance on volatile organic solvents and harsh reagents. acs.org The immobilization of these enzymes in continuous flow reactors is a particularly promising avenue, allowing for catalyst reuse and simplified product purification. nih.govacs.org
Another key area of development is the implementation of flow chemistry. acs.org Continuous-flow systems offer enhanced control over reaction parameters, leading to improved yields and safety, particularly for reactions that are highly exothermic or involve unstable intermediates. researchgate.net The combination of flow chemistry with greener reagents, such as developing non-hazardous brominating agents to replace elemental bromine, represents a significant step forward. acs.orgresearchgate.net For instance, combinations like ceric ammonium (B1175870) nitrate (B79036) with potassium bromide in aqueous-ethanolic media are being explored as greener alternatives for the bromination of acetanilides. acs.org
The use of alternative solvents, such as ionic liquids, is also a burgeoning field of research. rsc.org Ionic liquids can offer unique reactivity and selectivity profiles while being non-volatile and recyclable, thereby minimizing solvent-related waste. rsc.org Research into anilinium-based ionic liquids, for example, has shown promise in various organic syntheses.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond improving existing synthetic routes, a significant frontier of research lies in discovering new ways that this compound and its derivatives can react to form novel molecular architectures. The inherent functionalities of this molecule—the aniline nitrogen, the bromine atom, and the ether linkage—provide multiple handles for chemical manipulation.
A major focus will be on the direct C-H activation of the aniline ring. uva.esresearchgate.net This approach bypasses the need for pre-functionalized starting materials, offering a more atom-economical route to complex derivatives. nih.gov Palladium-catalyzed ortho-C-H arylation of unprotected anilines, for instance, has been demonstrated to be highly chemo- and regioselective through the use of cooperating ligands. uva.es Similarly, para-selective C-H olefination has been achieved using a palladium/S,O-ligand-based catalyst. nih.gov
Photoredox catalysis is another rapidly expanding area that opens up new avenues for aniline derivatization. rsc.orgconicet.gov.arnih.gov Visible-light-mediated reactions can facilitate transformations under exceptionally mild conditions. conicet.gov.arnih.gov For example, photoredox catalysis has been successfully employed for the fluoroalkylation and sulfonylation of aniline derivatives. conicet.gov.arresearchgate.net The merging of photoredox catalysis with micellar catalysis further allows for these reactions to be conducted in aqueous environments, enhancing their green credentials. rsc.org
The development of novel coupling reactions will also be crucial. While traditional cross-coupling reactions are well-established, future research will aim for catalysts that are more efficient, operate under milder conditions, and are compatible with a broader range of functional groups. The exploration of dual catalytic systems, for instance, has shown success in the ortho-thioarylation of anilines, a key step in the synthesis of phenothiazines. rsc.org
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to dramatically accelerate the discovery and development of new derivatives of this compound. nih.govmit.edu These computational tools can analyze vast datasets of chemical reactions and molecular properties to predict the outcomes of unknown reactions, suggest optimal synthetic routes, and even design novel molecules with desired characteristics. mit.edumit.edu
One of the key applications of ML is in the prediction of reaction conditions. nih.govacs.org Neural network models trained on large reaction databases can accurately recommend the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.govacs.org This not only saves significant time and resources in the laboratory but also aids in the discovery of new and unexpected reaction pathways. rsc.org
Furthermore, generative ML models can be employed for the in silico design of new functional organic molecules. researchgate.netresearchgate.netchemrxiv.org These models can learn the underlying principles of chemical structure and bonding from existing data and then generate novel molecular structures that are predicted to have specific desirable properties. researchgate.net When combined with quantum chemistry calculations, these generative models can be guided to produce molecules with optimized electronic or photophysical properties, for example. rsc.org
AI can also play a crucial role in predicting the pharmacokinetic and toxicological profiles of new derivatives. nih.gov By analyzing structure-activity relationships, ML models can estimate properties like solubility, lipophilicity, and potential toxicity, allowing for the early-stage filtering of unpromising candidates and the prioritization of those with a higher likelihood of success in later developmental stages. nih.govresearchgate.netjournaleras.com
The synergy between these computational approaches and experimental validation will undoubtedly lead to a more efficient and innovative future for the chemistry of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-3-(2-cyclohexylethoxy)aniline, and how can reaction yields be optimized?
- Methodology : A key approach involves nucleophilic substitution. For example, brominated aniline derivatives (e.g., 4-bromo-3-hydroxyaniline) can undergo alkylation with 2-cyclohexylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yields are influenced by stoichiometry, solvent choice, and reaction time. Evidence from related compounds suggests optimizing equivalents of alkylating agents (1.2–1.5 eq.) and using anhydrous conditions to minimize hydrolysis .
- Data Contradiction : Discrepancies in yields (e.g., 77% vs. 96% in similar reactions) may arise from purification methods. Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for high-purity isolation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR resolves cyclohexyl and ethoxy groups. The aromatic region (6.5–7.5 ppm) shows splitting patterns from bromine’s electron-withdrawing effects .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₁BrNO).
- IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-O (1100–1250 cm⁻¹) validate the amine and ether functionalities .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and torsional conformations. For example, the cyclohexylethoxy group’s spatial arrangement can be confirmed via anisotropic displacement parameters .
Advanced Research Questions
Q. What strategies address contradictory reactivity in cross-coupling reactions involving this compound?
- Methodology :
- Buchwald-Hartwig Amination : Use Pd(dba)₂/XPhos catalysts to couple with aryl halides. Steric hindrance from the cyclohexyl group may reduce reactivity; elevated temperatures (100–120°C) and longer reaction times (24–48 hrs) improve conversion .
- Suzuki-Miyaura Coupling : Prioritize Pd(PPh₃)₄ with arylboronic acids. Bromine’s ortho-directing effect can lead to regioselectivity challenges, requiring careful optimization of base (e.g., Na₂CO₃ vs. Cs₂CO₃) .
Q. How does computational modeling predict the compound’s behavior in catalytic systems?
- Methodology :
- DFT Calculations : Gaussian or ORCA software models electron density distribution. For example, Fukui indices identify nucleophilic/electrophilic sites on the aromatic ring, aiding in predicting substitution patterns .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to assess solubility and aggregation tendencies, critical for reaction design .
Q. What role does this compound play in synthesizing bioactive Schiff bases?
- Methodology : Condensation with aldehydes/ketones (e.g., 3,4,5-trimethoxybenzaldehyde) under acidic or solvent-free conditions yields imine derivatives. Antimicrobial assays (e.g., MIC against S. aureus) can link structural features (e.g., cyclohexyl hydrophobicity) to bioactivity .
Q. How can regioselective functionalization be achieved without compromising the ethoxycyclohexyl group?
- Methodology :
- Protection/Deprotection : Temporarily protect the amine with Boc anhydride before functionalizing the bromine site. Deprotect with TFA/CH₂Cl₂ post-reaction .
- Directed Ortho-Metalation : Use LDA or s-BuLi to deprotonate the amine, directing metallation to specific positions for subsequent electrophilic quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
